molecular formula C10H16N2O B1382470 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol CAS No. 1337278-97-3

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol

Cat. No.: B1382470
CAS No.: 1337278-97-3
M. Wt: 180.25 g/mol
InChI Key: WFQCDTHCUPNKSZ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted at the third position with an amino group and a hydroxyl group on a propanol backbone. This compound is of interest due to its unique structure, which combines the properties of both an amino alcohol and a pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and 2,2-dimethylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 3-pyridinecarboxaldehyde reacts with the amine group of 2,2-dimethylpropan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethylpropan-1-ol: Lacks the pyridine ring, resulting in different chemical and biological properties.

    3-Pyridylmethanol: Lacks the amino group, affecting its reactivity and applications.

    2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine: Similar structure but different functional groups, leading to distinct properties.

Uniqueness

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol is unique due to the combination of an amino alcohol and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-2,2-dimethyl-3-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,7-13)9(11)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQCDTHCUPNKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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